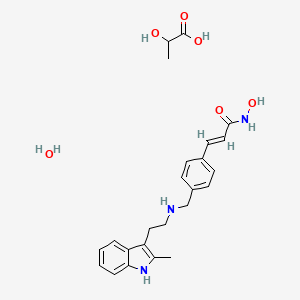![molecular formula C9H10N2O B12967305 3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
3-Ethylbenzo[d]isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylbenzo[d]isoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzo[d]isoxazol-5-amine typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. For example, one method involves the use of sodium hydride in tetrahydrofuran and acetonitrile, followed by methyl acetate under reflux conditions . The product is then purified through extraction and drying processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbenzo[d]isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has focused on its potential as a therapeutic agent, particularly as an inhibitor of bromodomain-containing proteins like BRD4, which are implicated in cancer
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethylbenzo[d]isoxazol-5-amine involves its interaction with molecular targets such as BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a key role in the regulation of gene transcription by binding to acetylated lysine residues on histone tails . By inhibiting BRD4, this compound can disrupt the transcription of oncogenes like c-Myc and CDK6, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- 3-Methylbenzo[d]isoxazol-5-amine
- 3-Propylbenzo[d]isoxazol-5-amine
- 3-Isopropylbenzo[d]isoxazol-5-amine
Comparison: Compared to its analogs, 3-Ethylbenzo[d]isoxazol-5-amine exhibits unique binding properties and biological activities. The ethyl group at the 3-position enhances its interaction with molecular targets like BRD4, resulting in potent inhibitory effects . This makes it a valuable compound for further drug development and therapeutic applications.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-ethyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2,10H2,1H3 |
InChI Key |
VJHWHYFVSGEVTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)


![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)
